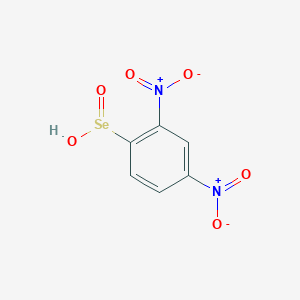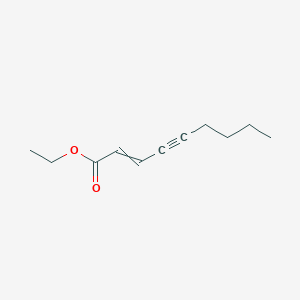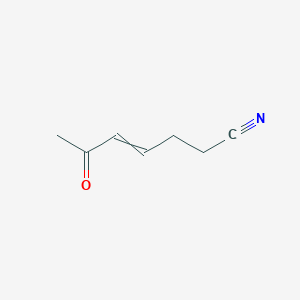
6-Oxohept-4-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxohept-4-enenitrile is an organic compound with the molecular formula C7H9NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Oxohept-4-enenitrile can be synthesized through several methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxohept-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted nitriles or amides can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Oxohept-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 6-Oxohept-4-enenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can act as an electrophile, reacting with nucleophiles to form substituted products. The ketone group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the ketone carbonyl carbon.
Comparación Con Compuestos Similares
Similar Compounds
4-Heptenenitrile: Similar structure but lacks the ketone functionality.
6-Oxohexanenitrile: Similar structure but with a shorter carbon chain.
6-Oxoheptanenitrile: Similar structure but lacks the double bond.
Uniqueness
6-Oxohept-4-enenitrile is unique due to the presence of both a nitrile and a ketone group within the same molecule, along with a double bond. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .
Propiedades
Número CAS |
64171-87-5 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
6-oxohept-4-enenitrile |
InChI |
InChI=1S/C7H9NO/c1-7(9)5-3-2-4-6-8/h3,5H,2,4H2,1H3 |
Clave InChI |
JZTIIUUKUQQVNE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


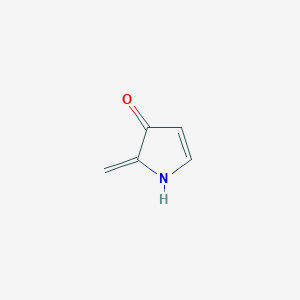
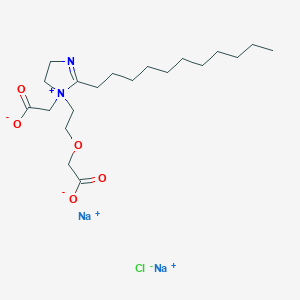
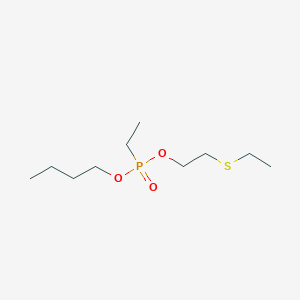
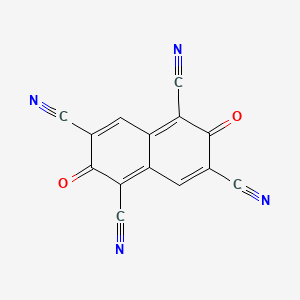
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene](/img/structure/B14481892.png)

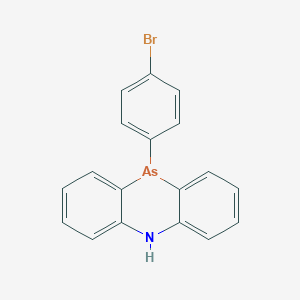


![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
